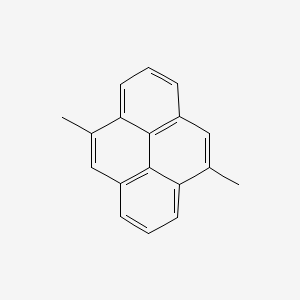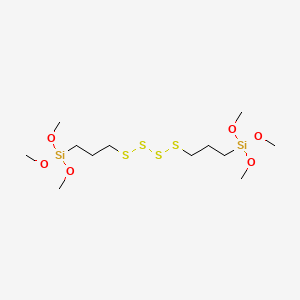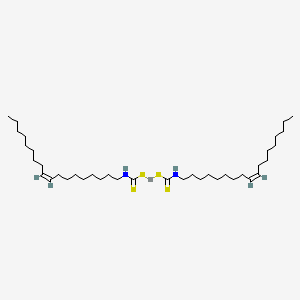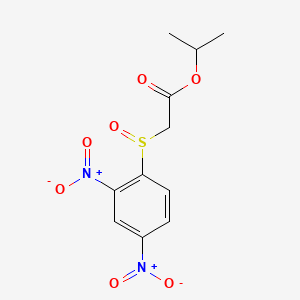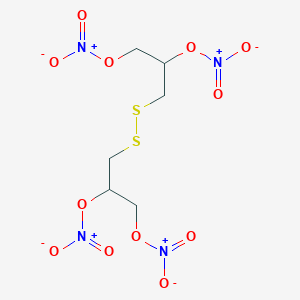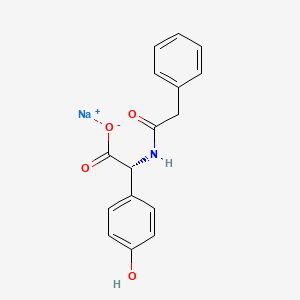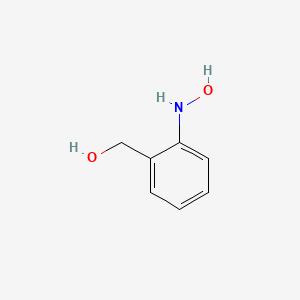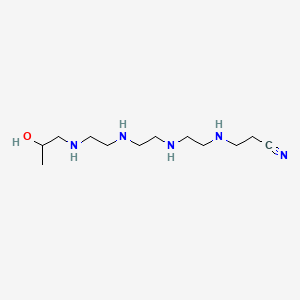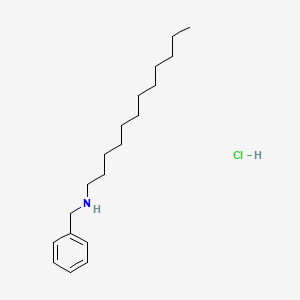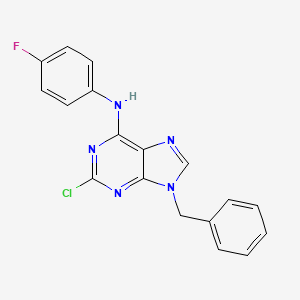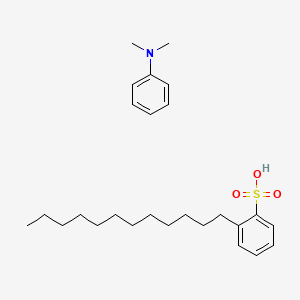
N,N-dimethylaniline;2-dodecylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethylaniline;2-dodecylbenzenesulfonic acid is a compound formed by the combination of N,N-dimethylaniline and 2-dodecylbenzenesulfonic acid. This compound is known for its unique chemical properties and applications in various fields such as chemistry, biology, medicine, and industry. The molecular formula of this compound is C26H41NO3S, and it has a molecular weight of 447.674 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylaniline;2-dodecylbenzenesulfonic acid involves the reaction between N,N-dimethylaniline and 2-dodecylbenzenesulfonic acid. The reaction is typically carried out in an organic solvent under controlled temperature and pressure conditions. The reaction conditions may vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and advanced purification techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylaniline;2-dodecylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired products .
Major Products
The major products formed from the reactions of this compound include sulfonic acid derivatives, amine derivatives, and substituted compounds. These products have various applications in different fields .
Scientific Research Applications
N,N-dimethylaniline;2-dodecylbenzenesulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a surfactant in biological studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products
Mechanism of Action
The mechanism of action of N,N-dimethylaniline;2-dodecylbenzenesulfonic acid involves its interaction with molecular targets and pathways in biological systems. The compound can act as a surfactant, altering the properties of cell membranes and affecting cellular processes. It may also interact with enzymes and proteins, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylaniline: A tertiary amine with a phenyl group and a dimethylamino group.
2-dodecylbenzenesulfonic acid: A sulfonic acid derivative used as a surfactant and catalyst in various industrial applications.
Uniqueness
N,N-dimethylaniline;2-dodecylbenzenesulfonic acid is unique due to its combination of properties from both N,N-dimethylaniline and 2-dodecylbenzenesulfonic acid. This combination results in a compound with enhanced surfactant properties, making it suitable for a wide range of applications in different fields .
Properties
CAS No. |
129212-11-9 |
|---|---|
Molecular Formula |
C26H41NO3S |
Molecular Weight |
447.7 g/mol |
IUPAC Name |
N,N-dimethylaniline;2-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C8H11N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-9(2)8-6-4-3-5-7-8/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);3-7H,1-2H3 |
InChI Key |
VZGPYVJFNILILB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CN(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


